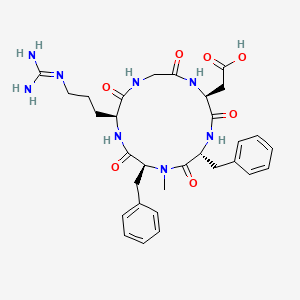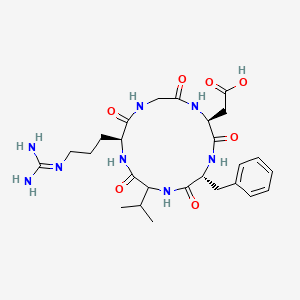
c(Arg-Gly-Asp-D-Phe-Val)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C(Arg-Gly-Asp-D-Phe-Val) It is a potent inhibitor of cell adhesion and is known for its ability to inhibit tumor cell adhesion to laminin and vitronectin substrates . This compound has been extensively studied for its applications in cancer research and treatment due to its antiangiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cyclized to form the cyclic structure, often using head-to-tail cyclization methods.
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as HPLC .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Val) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion, migration, and proliferation.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting angiogenesis and tumor growth.
Industry: Utilized in the development of drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of Cyclo(Arg-Gly-Asp-D-Phe-Val) involves its interaction with integrins, particularly αvβ3 and αvβ5 integrins. By binding to these integrins, the compound inhibits their interaction with extracellular matrix proteins such as vitronectin. This inhibition disrupts cell adhesion, migration, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Cys): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Phe-Ser): A variant with a serine residue instead of valine, affecting its binding affinity and biological activity.
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Val) is unique due to its specific sequence and cyclic structure, which confer high stability and selectivity for integrin binding. This makes it particularly effective in inhibiting angiogenesis and tumor cell adhesion compared to other similar compounds .
Properties
Molecular Formula |
C26H38N8O7 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1 |
InChI Key |
YYQUWEHEBOMRPH-YQMJFVBQSA-N |
Isomeric SMILES |
CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one](/img/structure/B10847197.png)
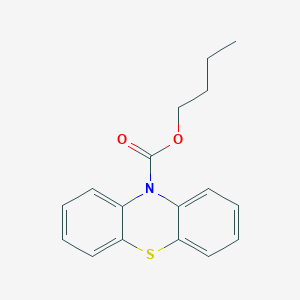
![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)
![4-Amino-N-(8-benzyl-8-aza-bicyclo[3.2.1]oct-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847223.png)
![4-Amino-N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847225.png)
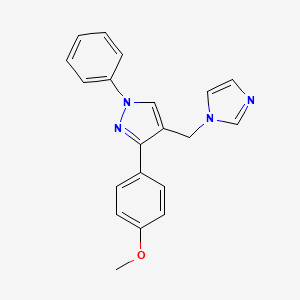
![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)
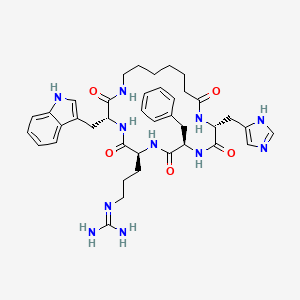
![2-[2-(Dimethylamino)ethyl]tetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3,5,7,12,14,16,18-octaen-2-ol](/img/structure/B10847247.png)
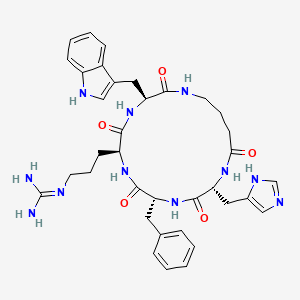
![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
